molecular formula C19H24N2OS B15293808 2-(1-Hydroxyethyl) Promazine-d4

2-(1-Hydroxyethyl) Promazine-d4

Cat. No.: B15293808
M. Wt: 332.5 g/mol
InChI Key: ZIJWCRNUEBJMSQ-CZEVESCESA-N
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Description

2-(1-Hydroxyethyl) Promazine-d4 is a deuterium-labeled derivative of Promazine, a phenothiazine antipsychotic. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The deuterium labeling allows for precise tracking and quantification in various analytical applications .

Chemical Reactions Analysis

2-(1-Hydroxyethyl) Promazine-d4 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(1-Hydroxyethyl) Promazine-d4 has several scientific research applications:

Mechanism of Action

2-(1-Hydroxyethyl) Promazine-d4, like Promazine, acts by blocking a variety of receptors in the brain, particularly dopamine receptors. This action helps to manage symptoms of psychosis and schizophrenia by reducing the over-stimulation of dopamine receptors. The compound also interacts with serotonin, histamine, and adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

2-(1-Hydroxyethyl) Promazine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

These compounds share structural similarities but differ in their specific applications, pharmacokinetics, and receptor interactions.

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

332.5 g/mol

IUPAC Name

1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol

InChI

InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D

InChI Key

ZIJWCRNUEBJMSQ-CZEVESCESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O

Origin of Product

United States

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